N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC16385480
Molecular Formula: C30H28FN5O4
Molecular Weight: 541.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28FN5O4 |
|---|---|
| Molecular Weight | 541.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C30H28FN5O4/c1-18-5-4-14-35-27(18)34-28-23(30(35)38)16-22(26(32)36(28)17-20-6-9-21(31)10-7-20)29(37)33-13-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,14-16,32H,12-13,17H2,1-3H3,(H,33,37) |
| Standard InChI Key | XFQMYPAOQIEYKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Introduction
Synthesis Overview
The synthesis of compounds like this typically involves multi-step organic reactions such as:
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Formation of the Triazatricyclic Core: Cyclization reactions involving precursors like amines and ketones.
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Functional Group Addition:
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Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.
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Attachment of the dimethoxyphenylethyl chain through alkylation or condensation reactions.
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Final Modifications:
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Incorporation of the carboxamide group using amidation techniques.
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These steps require precise control over reaction conditions to ensure regioselectivity and purity.
Pharmacological Interest
The compound's structure suggests potential applications in drug development due to:
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Fluorophenyl Group: Known to enhance metabolic stability and receptor binding affinity in pharmaceuticals.
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Tricyclic Core: Common in bioactive molecules targeting central nervous system (CNS) disorders or cancer.
Mechanistic Insights
The imine group may participate in reversible covalent interactions with biological targets such as enzymes or receptors, while the carboxamide group can form hydrogen bonds to stabilize binding.
Research Directions
This compound could be explored for:
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Anticancer activity due to its planar aromatic system facilitating DNA intercalation.
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CNS activity through modulation of neurotransmitter receptors.
Solubility Issues
Compounds with high molecular weight and lipophilicity may exhibit poor water solubility, limiting bioavailability.
Optimization
Further modifications could improve pharmacokinetics by balancing hydrophilicity and lipophilicity.
Experimental Validation
Comprehensive biological assays are needed to confirm activity against specific targets.
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